2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide
CAS No.: 1252821-96-7
Cat. No.: VC6974943
Molecular Formula: C24H23N3O4S
Molecular Weight: 449.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252821-96-7 |
|---|---|
| Molecular Formula | C24H23N3O4S |
| Molecular Weight | 449.53 |
| IUPAC Name | 2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H23N3O4S/c1-15-4-5-17(12-16(15)2)13-27-23(29)22-20(10-11-32-22)26(24(27)30)14-21(28)25-18-6-8-19(31-3)9-7-18/h4-12,22H,13-14H2,1-3H3/p+1 |
| Standard InChI Key | DWSORQMATKMWNH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC(=O)NC4=CC=C(C=C4)OC)C=CS3)C |
Introduction
The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule featuring a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. This class of compounds has been extensively studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Biological Activities
Thieno[3,2-d]pyrimidine derivatives have shown promising biological activities, including:
-
Anticancer Properties: Some thieno[3,2-d]pyrimidines have demonstrated potent antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis .
-
Antimicrobial Activities: These compounds have been explored for their antibacterial and antifungal properties, often through targeting specific enzymes or pathways essential for microbial survival .
Synthesis and Optimization
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from thiophene or pyrimidine precursors. Optimization of synthetic routes is crucial for improving yield and purity, with techniques like continuous flow chemistry being employed to enhance efficiency.
Research Findings
While specific data on 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide is not available, related compounds have shown promising results:
-
Anticancer Activity: Compounds like those in the thieno[3,2-d]pyrimidine series have demonstrated IC50 values in the nanomolar range against certain cancer cell lines .
-
Antimicrobial Activity: Thienopyrimidines have been identified as potential narrow-spectrum agents against Helicobacter pylori by targeting specific enzymes .
Data Table: Biological Activities of Related Thieno[3,2-d]pyrimidines
| Compound | Biological Activity | IC50/EC50 |
|---|---|---|
| Analog 13 | Antiproliferative | ~1 nM |
| Analog 25d | Antiproliferative | ~1 nM |
| Thienopyrimidine Derivatives | Anti-H. pylori | 1.55 μM, 1.72 μM |
Note: The table provides examples of biological activities of related compounds, as specific data for the target compound is not available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume